Product packaging for Ditetradecyl fumarate(Cat. No.:CAS No. 10341-03-4)

Ditetradecyl fumarate

Cat. No.: B078991
CAS No.: 10341-03-4
M. Wt: 508.8 g/mol
InChI Key: DYVHFPDDBMMBAX-BYYHNAKLSA-N
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Description

Ditetradecyl fumarate is a high-purity diester of fumaric acid, characterized by its two tetradecyl (C14) alkyl chains. This long-chain structure renders it a valuable non-polar monomer and chemical intermediate in advanced materials research. Its primary research applications include its role as a key precursor in the synthesis of copolymers and functionalized polymers, where it can be used to introduce specific hydrophobic properties, adjust the flexibility of polymer backbones, or act as a cross-linking agent. The fumarate moiety is particularly valued in polymer chemistry for its reactivity in free-radical polymerization and its ability to form rigid segments within a polymer matrix, influencing the thermal and mechanical properties of the resulting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H60O4 B078991 Ditetradecyl fumarate CAS No. 10341-03-4

Properties

CAS No.

10341-03-4

Molecular Formula

C32H60O4

Molecular Weight

508.8 g/mol

IUPAC Name

ditetradecyl (E)-but-2-enedioate

InChI

InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-31(33)27-28-32(34)36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3/b28-27+

InChI Key

DYVHFPDDBMMBAX-BYYHNAKLSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCC

Other CAS No.

10341-03-4

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Ditetradecyl Fumarate

Direct Esterification Routes for Fumarate (B1241708) Diester Synthesis

Direct esterification represents a conventional and straightforward approach to producing ditetradecyl fumarate. This method involves the reaction of fumaric acid with tetradecanol (B45765), typically in the presence of a catalyst.

Acid-Catalyzed Condensation of Fumaric Acid with Tetradecanol

The acid-catalyzed condensation of fumaric acid and tetradecanol is a common method for synthesizing this compound. This reaction involves heating the two reactants in the presence of an acid catalyst. The general synthetic approach for producing dialkyl fumarates involves the esterification of fumaric acid with an alcohol in the presence of an acid catalyst. google.com

A crucial aspect of this process is the removal of water, which is formed as a byproduct, to drive the reaction towards the formation of the diester. google.com To achieve high yields of the diester, it is essential that the fumaric acid is substantially dry before the esterification reaction begins. google.com The reaction can be carried out using an excess of the alcohol, typically up to about 10% more than the theoretically required amount. google.com Inert solvents such as xylene or benzene (B151609) may also be employed in the reaction mixture. google.com

While effective, the use of certain acid catalysts like sulfuric acid can lead to the formation of undesirable byproducts. For instance, in the synthesis of dimethyl fumarate using sulfuric acid and methanol (B129727), dimethyl sulfate, a known genotoxic impurity, can be generated. google.comgoogleapis.com

Parametric Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include reaction time, temperature, and the nature and concentration of the catalyst and solvent. scielo.brresearchgate.net

For instance, in the synthesis of related fumarate diesters, it has been shown that increasing the reaction temperature can significantly reduce the reaction time while maintaining high conversion rates. researchgate.net The choice of solvent can also play a significant role, with some solvents providing a better balance between conversion and selectivity. scielo.br The optimization process often involves a systematic evaluation of various conditions to identify the ideal combination that provides the best balance between reaction efficiency and product quality. scielo.brnih.gov

Table 1: Parameters for Optimization in Fumarate Diester Synthesis

ParameterDescriptionPotential Impact on Reaction
Temperature The temperature at which the reaction is conducted.Affects reaction rate and can influence the formation of side products.
Reaction Time The duration for which the reaction is allowed to proceed.Insufficient time can lead to incomplete conversion, while excessive time may promote side reactions.
Catalyst The type and amount of acid catalyst used.Influences the rate of esterification and can affect the purity of the final product.
Solvent The medium in which the reaction is carried out.Can impact reactant solubility, reaction rate, and the ease of product purification.
Reactant Ratio The molar ratio of fumaric acid to tetradecanol.An excess of alcohol can help drive the reaction to completion.

Indirect Synthetic Pathways via Maleate (B1232345) Precursors

An alternative to direct esterification is the use of maleic anhydride (B1165640) as a starting material. This indirect pathway involves the formation of a maleate intermediate, which is then isomerized to the corresponding fumarate.

Ring-Opening Reactions of Maleic Anhydride and Subsequent Isomerization to Fumarates

This method begins with the ring-opening of maleic anhydride by an alcohol, in this case, tetradecanol, to form a monoester of maleic acid. google.com This intermediate is then thermally isomerized to the corresponding fumaric acid monoester. google.com The monoester can then be further esterified to yield the desired this compound. google.com This two-step process, involving esterification followed by isomerization, can be simpler and more economical than the traditional five-step method starting from maleic acid. google.com

The initial reaction of maleic anhydride with the alcohol is typically carried out at a lower temperature, for example, around 100°C. google.com The subsequent thermal isomerization to the fumarate monoester requires higher temperatures, generally in the range of 180 to 280°C. google.com

Investigation of Lewis Acid Catalysis in Geometric Isomerization Processes

The geometric isomerization of maleates to fumarates is a critical step in the indirect synthesis pathway. Various catalysts can be employed to facilitate this conversion. Lewis acids have been investigated for their effectiveness in this process. For example, anhydrous aluminum chloride has been used to catalyze the isomerization of monomethyl maleate to monomethyl fumarate. google.com

Other catalysts reported for the isomerization of dimethyl maleate include fumaryl (B14642384) chloride, triphenyl phosphine, and thiourea (B124793). google.com The use of substituted and unsubstituted thiourea compounds, particularly under anhydrous conditions and in the presence of a hot acid, has been shown to effectively isomerize "Z" isomer maleyl compounds to "E" isomer fumaryl compounds. justia.com

Advanced Synthetic Techniques for this compound Production

Research into the synthesis of fumarate esters continues to explore more efficient and environmentally friendly methods. Continuous-flow synthesis is one such advanced technique that has been successfully applied to the production of dimethyl fumarate. nih.govcambrex.com This method offers advantages such as shorter reaction times and higher space-time-yields compared to traditional batch processes. researchgate.net

In a continuous-flow system, reactants are continuously pumped through a heated reactor. This allows for precise control over reaction parameters like temperature and residence time, leading to improved yields and purity. nih.gov For the synthesis of dimethyl fumarate from fumaric acid, a continuous esterification protocol resulted in quantitative conversion and excellent yields with significantly reduced residence times compared to batch methods. nih.gov A similar cascade reaction starting from maleic anhydride also achieved quantitative conversion. nih.gov

While these advanced techniques have been demonstrated for smaller alkyl fumarates, their application to the synthesis of larger diesters like this compound represents a promising area for future development.

Continuous-Flow Synthesis Strategies for Process Intensification

While specific research on the continuous-flow synthesis of this compound is not extensively detailed in the available literature, strategies developed for similar compounds, such as dimethyl fumarate (DMF), provide a strong model for process intensification. Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and higher reproducibility. uc.pt

Researchers have successfully developed continuous-flow strategies for synthesizing DMF from both fumaric acid and maleic anhydride. nih.govresearchgate.net When starting from fumaric acid, a continuous esterification protocol using methanol and a sulfuric acid catalyst can achieve quantitative conversion and excellent yields with short residence times (e.g., 16 minutes) at elevated temperatures (e.g., 105 °C). nih.gov A similar approach could be adapted for this compound by using tetradecanol as the alcohol.

Alternatively, a cascade reaction starting from maleic anhydride in a continuous-flow setup involves sequential methanolysis, isomerization, and esterification. nih.gov This process can be managed in distinct reaction zones with different temperature profiles to optimize each step, ultimately leading to the desired product in high yield. nih.gov The principles of this cascade reaction are applicable to the synthesis of long-chain fumarates, although reaction conditions such as temperature and residence time would require optimization for the less volatile tetradecanol.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Dimethyl Fumarate (Model for this compound Synthesis)

Parameter Batch Protocol Continuous-Flow Protocol (from Fumaric Acid) Continuous-Flow Protocol (from Maleic Anhydride)
Starting Material Fumaric Acid / Maleic Anhydride Fumaric Acid Maleic Anhydride
Key Steps Esterification / Isomerization Continuous Esterification Methanolysis, Isomerization, Esterification (Cascade)
Typical Reaction Time Several hours ~16 minutes (residence time) ~46 minutes (total residence time)
Temperature Varies, often reflux ~105 °C Zone 1: ~40 °C, Zone 2: ~105 °C
Conversion Variable Quantitative (>99%) Quantitative (>99%)
Key Advantage Simple setup High throughput, process control, safety One-pot from cheaper starting material

Methodologies for Industrial Scale Production and Process Efficiency

For industrial-scale production, efficiency and cost-effectiveness are paramount. The traditional synthesis of fumarate esters often begins with maleic anhydride, a readily available and economic raw material. google.com An improved one-pot process for industrial production involves the ring-opening of maleic anhydride with an alcohol to form a monoalkyl maleate, followed by isomerization in the presence of a Lewis acid (like anhydrous aluminum chloride) to the corresponding monoalkyl fumarate. google.comgoogle.com The final step is an acid-catalyzed esterification to yield the dialkyl fumarate. google.comgoogle.com

BASF is also researching the bio-based production of fumarate using genetically modified bacteria isolated from cow rumen, which converts sugar and CO2 into fumaric acid through fermentation. basf.com This sustainable approach could provide an alternative, green source of the fumaric acid precursor for subsequent esterification to produce compounds like this compound. basf.com

Derivatization Strategies and Novel Fumarate-Based Structures

The fumarate backbone serves as a versatile platform for creating a diverse range of molecules through various derivatization strategies. These strategies include altering the alkyl chains, incorporating the fumarate moiety into larger lipid structures, and adding functional groups like amino acids.

Synthesis of Long-Chain Alkyl Fumarate Analogues

The synthesis of long-chain alkyl fumarate analogues is generally achieved through the esterification of fumaric acid or its derivatives with the corresponding long-chain alcohols. Polymers of dialkyl fumarates with bulky ester groups have been studied for their unique properties, such as high thermal stability. researchgate.net The synthesis typically involves radical polymerization of the fumarate monomers. researchgate.net While this compound itself is a specific long-chain analogue, the methodologies allow for the creation of a wide library of related compounds by varying the alcohol used in the esterification step. This could include using branched or unsaturated long-chain alcohols to modify the physical properties of the resulting diester.

Incorporation of Fumarate Moieties into Complex Lipid Architectures

The fumarate structure can be integrated into more complex lipid systems for various applications. For instance, fumaric acid has been successfully incorporated into solid lipid microparticles using a spray-congealing method. mdpi.com This process involves dissolving fumaric acid in a molten lipid carrier, with the resulting mixture's viscosity being a critical parameter for particle formation. mdpi.com Such techniques could be used to encapsulate or integrate fumarate esters within a larger lipid matrix.

Furthermore, the general principles of incorporating fatty acids into nuclear lipids via an acyl-CoA pathway suggest biochemical routes for integrating fumarate-like structures into complex lipids like phospholipids (B1166683) and triacylglycerols. nih.gov The carboxylate groups of the fumarate moiety can participate in transport across lipid membranes, a process influenced by the hydrophobicity of the organic structure. mdpi.com This suggests that fumarate esters, with their long lipid chains, could be designed to interact with or integrate into biological lipid assemblies. The synthesis of biodegradable polymers like poly(propylene fumarate) further highlights the use of the fumarate moiety as a building block for complex macromolecular and lipid-based architectures in biomedical applications. semanticscholar.orgnih.gov

Synthesis of Fumaric Acid Amino Acid Ester Derivatives

A significant derivatization pathway involves creating fumaric acid amino acid ester derivatives. These compounds are synthesized by reacting maleic anhydride with an amino acid ester. researchgate.net This reaction forms an intermediate which is then isomerized to the final fumarate derivative, often using a catalyst like anhydrous aluminum chloride. researchgate.net This synthetic route combines the structural features of fumaric acid with the functionality of amino acids, opening possibilities for new chemical entities with specific properties.

Table 2: Synthesis of Fumaric Acid Amino Acid Ester Derivatives

Step Reactants Catalyst / Conditions Product
1. Amidation Maleic anhydride, Amino acid ester - (Z)-N-(3-carboxy-1-oxo-2-propenyl)-amino acid ester
2. Isomerization Intermediate from Step 1 Anhydrous aluminum chloride or Thiourea Fumaric acid amino acid ester derivative

This process allows for the creation of mono- and di-ester derivatives where one or both carboxylic acid groups of fumaric acid are linked to an amino acid through an ester or amide bond, resulting in novel hybrid molecules. researchgate.netgoogle.com

Advanced Characterization Methodologies for Ditetradecyl Fumarate and Its Derivatives

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to the structural analysis of ditetradecyl fumarate (B1241708), providing detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the molecular structure of ditetradecyl fumarate. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the symmetrical nature of the molecule results in a set of distinct signals corresponding to the different types of protons. The olefinic protons of the fumarate backbone are expected to appear as a singlet at approximately 6.8 ppm. The protons on the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) typically resonate around 4.2 ppm as a triplet. The subsequent methylene groups along the tetradecyl chain would produce a large, complex signal further upfield, between 1.2 and 1.6 ppm, while the terminal methyl (-CH₃) protons would appear as a triplet around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the ester groups are expected in the 165 ppm region, while the olefinic carbons of the C=C double bond would appear around 134 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is anticipated at approximately 65 ppm, with the remaining aliphatic carbons of the tetradecyl chain appearing in the 14-32 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for fumarate esters and long-chain alkanes.

Group Atom Predicted Chemical Shift (ppm) Multiplicity
Fumarate =C-H ~6.8 Singlet (s)
Ester C=O ~165 -
Fumarate =C- ~134 -
Alkyl Chain -O-CH₂- ~4.2 (¹H), ~65 (¹³C) Triplet (t)
Alkyl Chain -(CH₂)₁₂- ~1.2-1.6 (¹H), ~22-32 (¹³C) Multiplet (m)
Alkyl Chain -CH₃ ~0.9 (¹H), ~14 (¹³C) Triplet (t)

Utility of Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the this compound molecule.

IR spectroscopy detects changes in the dipole moment of molecular bonds upon absorption of infrared radiation. For this compound, a strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the saturated ester group. researchgate.net The trans C=C double bond of the fumarate moiety gives rise to a stretching vibration band around 1645 cm⁻¹. researchgate.net The C-O stretching vibrations associated with the ester linkage typically appear as strong bands in the 1150-1250 cm⁻¹ region. Additionally, the abundant C-H bonds of the long tetradecyl chains will produce strong stretching absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub

Raman spectroscopy, which detects changes in polarizability, serves as a complementary technique. The C=C stretch is often more intense in the Raman spectrum than in the IR spectrum for symmetrical alkenes, providing a clear signal around 1645 cm⁻¹. The symmetrical C-H stretching of the alkyl chains also gives a strong Raman signal.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Vibration Technique Characteristic Wavenumber (cm⁻¹)
Alkyl C-H stretch IR, Raman 2850 - 2960
Ester C=O stretch IR 1720 - 1740
Alkene C=C stretch IR, Raman ~1645
Ester C-O stretch IR 1150 - 1250

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₃₂H₆₀O₄) is 508.8 g/mol . In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the compound's molecular mass.

When subjected to ionization techniques like Electron Ionization (EI), the this compound molecule undergoes predictable fragmentation. Common fragmentation pathways for long-chain esters include:

Alpha-cleavage: This involves the cleavage of the bond adjacent to the carbonyl group, which can result in the loss of the tetradecyloxy radical (-OC₁₄H₂₉) or a tetradecyloxycarbonyl radical.

McLafferty Rearrangement: While less common for this specific structure, it involves the transfer of a gamma-hydrogen followed by cleavage, though this is more prevalent in esters with shorter, more flexible chains.

Alkyl Chain Fragmentation: The long tetradecyl chains can undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups.

Table 3: Expected Mass-to-Charge (m/z) Ratios for Major Fragments of this compound

Ion Formula Expected m/z Description
[M]⁺ [C₃₂H₆₀O₄]⁺ 508.8 Molecular Ion
[M-OC₁₄H₂₉]⁺ [C₁₈H₃₁O₃]⁺ 295.4 Loss of a tetradecyloxy radical
[C₁₄H₂₉]⁺ [C₁₄H₂₉]⁺ 197.4 Tetradecyl carbocation
[C₄H₃O₄(C₁₄H₂₉)]⁺ [C₁₈H₃₁O₄]⁺ 311.4 Fragment containing one intact ester group

Chromatographic and Separation Science Approaches

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in mixtures.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Due to the high molecular weight and consequently low volatility of this compound, high-temperature GC (HT-GC) is often required for its analysis. The primary application of GC is to assess the purity of the compound. Impurities, such as residual starting materials (e.g., tetradecanol) or by-products from the synthesis, would elute at different retention times, appearing as separate peaks in the chromatogram. The area of the this compound peak relative to the total area of all peaks provides a measure of its purity.

GC is also highly effective at separating isomers. Although "fumarate" specifies the trans isomer, GC can be used to detect the presence of any corresponding cis isomer, ditetradecyl maleate (B1232345), which would have a different retention time due to differences in polarity and boiling point. GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it provides mass spectra for each separated peak, allowing for positive identification of both the target compound and any impurities. researchgate.netnih.gov

Table 4: Typical High-Temperature GC Parameters for Long-Chain Ester Analysis

Parameter Setting
Column High-temperature, non-polar capillary column (e.g., HP-5MS)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Inlet Temperature 270 - 320 °C
Oven Program Initial temp ~50°C, ramped to >320 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis of Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-Phase HPLC (RP-HPLC) is the most common mode for this type of molecule. researchgate.netnih.gov

In a typical RP-HPLC setup, this compound, being a non-polar compound, would be strongly retained on a non-polar stationary phase (such as a C18 column) and eluted with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. Detection is often achieved using an ultraviolet (UV) detector, as the α,β-unsaturated ester moiety exhibits UV absorbance, typically around 210-225 nm. jetir.orgijcrt.org

For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The peak area of this compound in an unknown sample is then compared to this curve to determine its exact concentration. This makes HPLC an invaluable tool for quality control and for studying the compound in various formulations or reaction mixtures.

Table 5: Typical RP-HPLC Method Parameters for this compound Analysis

Parameter Setting
Column C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile/Methanol and Water
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 35 °C)
Detector UV/Vis or Diode Array Detector (DAD)
Detection Wavelength ~210 nm
Injection Volume 10 - 20 µL

X-ray Diffraction Analysis for Crystalline Structure Determination

The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms, the scattered waves interfere constructively in specific directions. This phenomenon is described by Bragg's Law:

nλ = 2d sin(θ)

Where:

n is an integer,

λ is the wavelength of the X-rays,

d is the spacing between atomic planes in the crystal lattice,

θ is the angle of incidence of the X-rays.

By measuring the angles (2θ) at which constructive interference occurs, the d-spacings can be calculated, which in turn allows for the determination of the unit cell parameters of the crystal.

For a compound such as this compound, which possesses long alkyl chains, XRD analysis is particularly insightful. Long-chain n-paraffins and esters are known to crystallize in a lamellar form. nist.gov The thickness of these lamellae is dependent on the molecular length and the thermal history of the sample. nist.gov Low-angle X-ray scattering is often employed to study the dependence of this lamellar thickness on temperature. nist.gov

The crystalline structure of this compound would be determined by preparing a suitable single crystal or a microcrystalline powder. Single-crystal X-ray diffraction (SCXRD) offers the most detailed structural information, including bond lengths, bond angles, and the precise location of each atom in the unit cell. nih.gov However, growing a single crystal of sufficient size and quality can be challenging.

In such cases, Powder X-ray Diffraction (PXRD) is a powerful alternative. nih.gov The PXRD pattern provides a fingerprint of the crystalline solid, which is useful for identifying the specific polymorphic form and assessing purity. nih.govicdd.com The analysis of the diffraction pattern allows for the determination of the unit cell parameters, and with advanced refinement techniques like the Rietveld method, the full crystal structure can often be solved. cambridge.org

A hypothetical data table illustrating the type of information that would be obtained from a single-crystal X-ray diffraction analysis of this compound is presented below. This data is illustrative and based on typical values for similar organic molecules.

Crystallographic Parameter Illustrative Value
Empirical FormulaC₃₂H₆₀O₄
Formula Weight508.81 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.50
b (Å)7.50
c (Å)40.00
α (°)90
β (°)95.0
γ (°)90
Volume (ų)1642.5
Z2
Calculated Density (g/cm³)1.028

Theoretical and Computational Investigations of Ditetradecyl Fumarate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and the underlying factors that govern chemical reactions.

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex reaction mechanisms. For ditetradecyl fumarate (B1241708), DFT can be employed to study reactions involving the electron-deficient carbon-carbon double bond of the fumarate moiety. Common reactions include cycloadditions, Michael additions, and radical polymerizations.

DFT calculations can map out the entire potential energy surface of a reaction. This involves identifying the geometries and energies of reactants, products, transition states, and any intermediates. For instance, in a Diels-Alder cycloaddition reaction, DFT can determine whether the mechanism is concerted or stepwise by comparing the energy barriers of the respective pathways. By calculating the activation energies, researchers can predict the feasibility and rate-determining steps of various transformations under different conditions.

Studies on similar molecules, like dimethyl fumarate or dihydroxyfumaric acid, have demonstrated the power of DFT in revealing detailed mechanistic insights. For example, analysis of frontier molecular orbitals (HOMO and LUMO) can explain the regioselectivity and stereoselectivity of reactions. The interaction between the HOMO of a nucleophile and the LUMO of the fumarate double bond dictates the initial attack, and DFT can precisely model these orbital interactions. Furthermore, DFT can incorporate solvent effects, providing a more realistic picture of reaction mechanisms in different media.

Table 1: Key DFT-Calculated Parameters for Reactivity Analysis

Parameter Description Relevance to Ditetradecyl Fumarate
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Predicts the feasibility and rate of reactions like addition or polymerization at the C=C bond.
Reaction Energy (ΔErxn) The difference in energy between products and reactants.Determines if a reaction is exothermic or endothermic.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap generally indicates higher chemical reactivity of the fumarate double bond.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where chemical attacks are likely to occur.
Global Reactivity Descriptors Indices like chemical hardness, softness, and electrophilicity derived from orbital energies.Quantify the overall reactivity and stability of the molecule.

Beyond reaction pathways, DFT is crucial for analyzing the energetics that drive chemical processes and determine their stereochemical outcomes. For this compound, the trans configuration of the ester groups is fixed, but reactions involving the double bond can lead to various stereoisomers.

Computational analysis can predict the most stable product by comparing the Gibbs free energies of all possible stereoisomers. For example, in an addition reaction to the double bond, two new chiral centers can be formed. DFT calculations can determine the relative energies of the syn and anti addition products, thereby predicting the diastereoselectivity of the reaction. This analysis involves locating the transition states leading to each stereoisomer and comparing their relative activation energies. The product formed via the lower energy transition state is expected to be the major product.

These energetic calculations are sensitive to the chosen functional and basis set. For large molecules like this compound, a balance must be struck between computational cost and accuracy. Functionals like B3LYP or M06-2X are often used for their reliability in predicting thermochemical properties. By performing these calculations, a detailed understanding of the factors controlling stereochemistry, such as steric hindrance from the long tetradecyl chains or specific orbital interactions, can be achieved.

Molecular Modeling and Simulation Approaches

While quantum mechanics excels at describing chemical reactions, molecular modeling and simulation techniques, particularly molecular dynamics, are better suited for exploring the physical behavior and conformational landscape of large molecules and their interactions over time.

This compound is a flexible molecule due to its two long alkyl chains. These chains can adopt a vast number of conformations, which in turn influence the molecule's physical properties, such as its packing in the solid state and its behavior in solution. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

MD simulations can provide a detailed picture of the conformational landscape of this compound. By simulating the molecule in a vacuum or in a solvent, researchers can identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the long tetradecyl chains fold and interact with each other and with the fumarate core. These simulations can reveal the extent of intramolecular forces (van der Waals interactions) that stabilize certain folded or extended conformations.

Furthermore, MD simulations are exceptionally powerful for studying intermolecular interactions. In a simulation box containing multiple this compound molecules, one can observe how they aggregate and self-assemble. The simulations can characterize the packing arrangements, the degree of chain entanglement, and the specific non-covalent interactions (e.g., van der Waals forces between the alkyl chains) that govern the bulk properties of the material.

The behavior of this compound is highly dependent on its environment. MD simulations can be used to predict its properties in the gas phase, in a non-polar organic solvent, or in an aqueous environment.

In a hydrophobic environment, such as an oil phase, the long alkyl chains will be well-solvated, and the molecule may adopt more extended conformations. Conversely, in an aqueous environment, the hydrophobic chains will tend to aggregate to minimize contact with water, a phenomenon known as the hydrophobic effect. MD simulations can model this behavior, showing how this compound molecules might form micelles or aggregate at interfaces.

By analyzing the simulation trajectories, various properties can be calculated:

Radial Distribution Functions (RDFs): These describe the probability of finding another atom or molecule at a certain distance from a reference atom, providing insight into local structure and solvation shells.

Radius of Gyration (Rg): This parameter measures the compactness of a single molecule, indicating whether it is in a folded or extended state.

Diffusion Coefficients: These quantify how quickly the molecule moves through a given medium.

These simulations provide a molecular-level understanding that helps predict macroscopic properties like solubility, viscosity, and phase behavior.

Predictive Modeling for Environmental Fate Parameters

Predicting the environmental fate of a chemical is crucial for assessing its potential impact. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties, toxicity, or environmental fate. These models are built by training algorithms on large datasets of experimentally measured properties for a diverse set of chemicals.

For this compound, QSAR models can be used to estimate key environmental parameters without the need for extensive and costly experimental testing. The inputs for these models are molecular descriptors, which are numerical values derived from the chemical structure. Descriptors can range from simple counts of atoms and bonds to complex quantum-chemically calculated values.

Table 2: Key Environmental Fate Parameters Predicted by QSAR Models

Parameter Description Environmental Significance Relevant Descriptors for this compound
Log Kow (Octanol-Water Partition Coefficient) Measures the ratio of a chemical's concentration in octanol (B41247) versus water, indicating its hydrophobicity.High Log Kow suggests a tendency to bioaccumulate in fatty tissues of organisms and sorb to soil and sediment.Molecular weight, surface area, number of carbon atoms.
BCF (Bioconcentration Factor) The ratio of a chemical's concentration in an organism to its concentration in the surrounding water.High BCF indicates a high potential for the substance to accumulate in aquatic organisms.Log Kow, molecular size.
Biodegradability The potential for a chemical to be broken down by microorganisms.Determines the persistence of the compound in the environment. Non-biodegradable substances can remain for long periods.Presence of functional groups (ester bond is susceptible to hydrolysis), molecular size, branching.
Soil Adsorption Coefficient (Koc) Describes the tendency of a chemical to bind to organic carbon in soil and sediment.High Koc indicates the chemical will be less mobile in soil and less likely to leach into groundwater.Log Kow, polar surface area.
Aquatic Toxicity (e.g., LC50) The concentration of a chemical that is lethal to 50% of a test population of aquatic organisms.A primary indicator of the chemical's risk to aquatic ecosystems.Hydrophobicity (Log Kow), specific electronic descriptors related to reactivity.

By applying established QSAR models, regulatory agencies and researchers can perform initial risk assessments for this compound, prioritizing it for further testing if the predictions indicate a potential for persistence, bioaccumulation, or toxicity.

Quantitative Structure-Activity Relationships (QSARs) in Environmental Behavior Prediction

Quantitative Structure-Activity Relationships (QSARs) represent a suite of computational methodologies that aim to correlate the structural or property-based features of chemical compounds with their biological activities or environmental fate. wikipedia.org These models are instrumental in predicting the behavior of chemicals for which limited experimental data exist, thereby offering a cost-effective and efficient alternative to extensive laboratory testing. researchgate.netnih.gov For a compound such as this compound, QSAR models can be developed to forecast key aspects of its environmental disposition, including its potential for bioaccumulation, persistence, and ecotoxicity.

The fundamental principle of QSAR modeling lies in the hypothesis that the environmental behavior of a chemical is intrinsically linked to its molecular structure. ecetoc.org The development of a QSAR model for this compound would commence with the compilation of a training set of molecules, ideally comprising structurally similar esters with known environmental properties. nih.gov For each molecule in this set, a series of molecular descriptors would be calculated. These descriptors are numerical representations of various aspects of the molecule's structure and physicochemical properties, such as its hydrophobicity (logP), molecular weight, shape, and electronic characteristics. nih.gov

Statistical techniques, such as multiple linear regression, are then employed to establish a mathematical relationship between these descriptors and the environmental endpoint of interest. nih.gov Once a statistically robust model is developed and validated, it can be used to predict the environmental behavior of this compound based on its calculated molecular descriptors.

For instance, a hypothetical QSAR model for predicting the bioconcentration factor (BCF) of long-chain diesters like this compound might take the following form:

log(BCF) = c₀ + c₁ (logP) + c₂ (Molecular Weight) + c₃ (Surface Area)

In this equation, the coefficients (c₀, c₁, c₂, c₃) are determined from the regression analysis of the training set.

The following interactive table illustrates a hypothetical dataset and the predicted environmental properties for this compound based on a fictional QSAR model.

CompoundlogPMolecular Weight (g/mol)Predicted Bioconcentration Factor (BCF)Predicted Aquatic Toxicity (LC50, mg/L)
This compound14.2536.94500> 100
Diethyl fumarate1.3172.21525.6
Dibutyl fumarate3.5228.31208.2
Dioctyl fumarate7.8340.51500> 100

In Silico Assessment of Degradation Pathways and Transformation Product Formation

In silico tools provide a powerful means to predict the potential degradation pathways of a chemical and identify its likely transformation products in various environmental compartments. nih.gov Software platforms such as the Chemical Transformation Simulator (CTS) and Zeneth utilize extensive knowledge bases of chemical reactions to simulate the degradation of a parent compound under specified conditions. epa.govepa.govacs.orglhasalimited.org

For this compound, an in silico assessment would begin by inputting its chemical structure into the predictive software. morressier.com The software then screens the structure for functional groups that are susceptible to known degradation reactions, such as hydrolysis, oxidation, and biodegradation. bohrium.comnih.gov Based on its internal library of reaction rules, the program generates a series of potential transformation products. scribd.com

Given the structure of this compound, which features two ester linkages and a carbon-carbon double bond, several degradation pathways can be anticipated. The primary pathway is likely to be the hydrolysis of the ester bonds, which would cleave the molecule into fumaric acid and tetradecanol (B45765). Further degradation of these primary products could also be predicted. For example, fumaric acid may undergo further biodegradation, while tetradecanol could be oxidized to tetradecanal (B130844) and subsequently to tetradecanoic acid.

The output of such an in silico assessment is typically a degradation tree, illustrating the stepwise transformation of the parent compound into its various degradation products. lhasalimited.org The likelihood of each transformation may also be estimated based on the reaction kinetics and the environmental conditions specified.

A hypothetical summary of the predicted degradation products for this compound is presented in the interactive table below.

Parent CompoundPredicted Transformation ProductPredicted Degradation PathwayEnvironmental Compartment
This compoundFumaric acidEster HydrolysisWater, Soil
This compoundTetradecanolEster HydrolysisWater, Soil
TetradecanolTetradecanalOxidationWater, Air
TetradecanalTetradecanoic acidOxidationWater, Air

Advanced Chemical Reactions and Polymer Chemistry Involving Ditetradecyl Fumarate

Polymerization Mechanisms and Kinetics

Free radical polymerization is a primary method for synthesizing polymers from ditetradecyl fumarate (B1241708). This process is typically initiated by thermal or photochemical decomposition of an initiator molecule to generate free radicals. These radicals then attack the double bond of the fumarate monomer, initiating a polymer chain.

The polymerization proceeds via the standard steps of initiation, propagation, and termination. However, the kinetics are significantly impacted by the bulky tetradecyl ester groups. These groups create considerable steric hindrance around the propagating radical, which slows the rate of propagation compared to less substituted monomers like acrylates or styrene. This steric effect generally results in lower polymerization rates and limits the achievable molecular weight of the homopolymer. The polymerization of multivinyl monomers like fumarates can be complex, and controlling the process is key to avoiding the formation of insoluble crosslinked gels. rsc.org The development of controlled radical polymerization techniques has provided pathways to better-defined polymer structures. rsc.org

Research into the kinetics of similar long-chain dialkyl fumarate polymerizations shows that the reaction temperature is a critical parameter. For instance, studies on the synthesis of poly(propylene fumarate) from diethyl fumarate demonstrated that higher temperatures increase the initial rate of polymerization but can also lead to undesirable side reactions and gelation. nih.govresearchgate.netexlibrisgroup.com The number average molecular weight (Mn) of the resulting polymer is dependent on these conditions.

Table 1: Effect of Temperature on the Polymerization of a Dialkyl Fumarate System Data conceptualized from kinetic studies of similar fumarate esters. nih.govresearchgate.net

Reaction Temperature (°C)Initial Rate of Polymerization (Change in Mn/hr)Final Number Average Molecular Weight (Mn) (g/mol)Observations
130Low~2500Slow reaction, lower molecular weight achieved.
150Moderate~4600Optimal balance of rate and molecular weight.
200HighNot stableRapid polymerization with gelation occurring after a few hours. nih.govresearchgate.net

To overcome the slow homopolymerization rate and to tailor material properties, ditetradecyl fumarate is frequently copolymerized with other vinyl monomers. Vinyl acetate (B1210297) is a common comonomer used in these reactions. The copolymerization of dialkyl fumarates with vinyl acetate produces polymers with properties that are dependent on the molar ratio of the two monomers. researchgate.net

Studies on dioctadecyl fumarate-vinyl acetate copolymers, which are structurally similar to those of this compound, show that the molar ratio of the monomers is a key factor in determining the copolymer's effectiveness as an oil additive. researchgate.net For instance, the efficiency of these copolymers as flow improvers is highly dependent on the vinyl acetate content, with optimal performance often achieved at a specific molar percentage. researchgate.net The mole ratio of the alkyl fumarate to vinyl acetate can range from 1:1 to 1:2, with a preferred range around 1:1.2 to 1:1.5 for achieving desirable molecular weights (e.g., 12,000 to 25,000 g/mol ) for lubricant applications. google.com

Table 2: Influence of Monomer Feed Ratio on Dialkyl Fumarate-Vinyl Acetate Copolymer Properties Data based on findings for similar long-chain dialkyl fumarate copolymers. researchgate.net

Molar Ratio (Fumarate:Vinyl Acetate)Vinyl Acetate in Copolymer (mol%)Crystallinity of Side ChainsPerformance as Flow Improver
1:1~50%HigherModerate
1:1.5~58-59%ModerateMost Effective researchgate.net
1:2~67%LowerDecreased Effectiveness

Chemo-Selective Reactions

Beyond polymerization, the electron-deficient double bond of this compound is a site for various chemo-selective reactions, allowing for the synthesis of non-polymeric, functionalized molecules.

The carbon-carbon double bond of the fumarate moiety can participate in cycloaddition reactions. libretexts.org One of the most significant is the [2+2] photocycloaddition, a photochemical reaction that forms four-membered rings. acs.org This reaction typically occurs between two olefin units, where at least one is photoexcited by UV or visible light. acs.orgnih.gov

In the context of this compound, the reaction would involve the fumarate double bond and another alkene. Upon irradiation, the fumarate or the other alkene is promoted to an excited state, which then reacts with the ground-state partner to form a cyclobutane (B1203170) ring. nih.gov These reactions are powerful tools for synthesizing strained ring systems that are otherwise difficult to access. acs.org The stereochemistry of the product is often controlled by the mechanism of the cycloaddition. youtube.com While intermolecular [2+2] photocycloadditions involving fumarates have been observed, the reaction can be influenced by various physical parameters like irradiation wavelength, temperature, and solvent polarity. acs.org

Another class of cycloadditions is the [3+2] cycloaddition, also known as dipolar cycloaddition. mdpi.comrsc.org This reaction involves a 3-atom dipole and a dipolarophile (in this case, the fumarate). It is a thermally allowed process that provides a route to five-membered heterocyclic rings. libretexts.orgresearchgate.net

The double bond in fumarate esters is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the two adjacent carboxyl groups. This reactivity allows for functionalization via nucleophilic conjugate addition, often referred to as a Michael-type addition. rsc.orgwikipedia.org In this reaction, a nucleophile attacks one of the β-carbons of the double bond. wikipedia.orgmasterorganicchemistry.com The resulting negative charge is delocalized onto the ester carbonyl group through resonance. Subsequent protonation yields the saturated addition product. wikipedia.org

A well-documented example of this reaction is the addition of sulfhydryl groups (thiols) to the fumarate double bond. nih.gov For instance, the thiol group of the amino acid cysteine can act as a nucleophile, adding across the double bond of a fumarate ester under physiological conditions (pH 7.4, 37°C). nih.gov This covalent modification, known as succination, demonstrates how the fumarate core can be used to link molecules or functionalize peptides and proteins. nih.govresearchgate.net This type of reaction is highly chemo-selective for the double bond, leaving the ester groups intact.

The general mechanism involves the attack of the nucleophile (Nu⁻) on the β-carbon, followed by protonation to yield the functionalized succinate (B1194679) derivative. youtube.com

Environmental Fate and Degradation Mechanisms of Ditetradecyl Fumarate

Biodegradation Pathways and Rates

The biodegradation of ditetradecyl fumarate (B1241708) is anticipated to proceed primarily through enzymatic hydrolysis of the ester linkages, followed by the degradation of the resulting fumaric acid and tetradecanol (B45765). The rate and extent of this biodegradation are dependent on the presence of suitable microbial populations and environmental factors such as oxygen availability.

Under aerobic conditions, the initial step in the biodegradation of ditetradecyl fumarate is the enzymatic hydrolysis of the ester bonds by microbial lipases and esterases. nih.govnih.gov This process releases fumaric acid and tetradecanol. The long alkyl chains of tetradecanol are then likely degraded through terminal oxidation to form the corresponding fatty acid, which subsequently enters the β-oxidation pathway to be mineralized to carbon dioxide and water. mdpi.com Fumaric acid, a C4-dicarboxylic acid, is a common metabolite in the central metabolic pathway (Krebs cycle) and is readily degraded by a wide range of microorganisms. mdpi.com

The rate of aerobic biodegradation can be influenced by the length of the alkyl chains. While longer alkyl chains can sometimes decrease the rate of degradation due to lower water solubility and bioavailability, the presence of the ester groups in this compound provides a point of attack for microbial enzymes. researchgate.net Studies on other long-chain esters have shown that they can be significantly biodegraded, although the rate may be slower compared to their shorter-chain counterparts.

Table 1: Postulated Aerobic Degradation Pathway of this compound

StepReactantEnzyme(s)Products
1This compoundEsterases, LipasesFumaric acid, Tetradecanol
2TetradecanolAlcohol dehydrogenase, Aldehyde dehydrogenaseTetradecanoic acid
3Tetradecanoic acidAcyl-CoA synthetase, β-oxidation enzymesAcetyl-CoA
4Fumaric acidFumarase, Krebs cycle enzymesMalate, Oxaloacetate

This table is based on established metabolic pathways for similar compounds and represents a hypothetical degradation route for this compound.

In anaerobic environments, the degradation of this compound is expected to be slower than in aerobic settings. The initial hydrolytic cleavage of the ester bonds would still be a key step, yielding fumaric acid and tetradecanol. Under anaerobic conditions, long-chain fatty acids derived from tetradecanol can be degraded via β-oxidation, but this process is energetically less favorable and often requires syntrophic cooperation between different microbial groups. nih.govnih.gov

Fumarate itself can serve as a terminal electron acceptor in a process known as fumarate respiration, where it is reduced to succinate (B1194679). oup.com This is a well-established anaerobic respiratory pathway in many bacteria. The degradation of the long-chain alcohol, tetradecanol, would likely proceed through pathways analogous to those for long-chain fatty acids, ultimately producing methane (B114726) and carbon dioxide in methanogenic environments. A potential pathway for the anaerobic degradation of the tetradecyl chains is through the addition of fumarate, a mechanism observed in the anaerobic degradation of alkanes. mdpi.com

Identification of metabolites under anaerobic conditions would likely reveal the presence of fumaric acid, tetradecanol, and potentially tetradecanoic acid as primary intermediates. Further degradation would lead to the formation of shorter-chain fatty acids, acetate (B1210297), hydrogen, and ultimately methane and carbon dioxide.

Role of Enzymatic Hydrolysis in Environmental Transformation

Enzymatic hydrolysis is the critical initial step in the environmental transformation of this compound. nih.govnih.gov The accessibility of the ester linkages to microbial hydrolases is a key determinant of its environmental persistence. The rate of enzymatic hydrolysis can be influenced by several factors, including the stereochemistry of the molecule and the length of the alkyl chains, which can affect the binding of the substrate to the active site of the enzyme. Research on the enzymatic hydrolysis of other long-chain esters suggests that while the reaction is generally feasible, the rates can vary significantly depending on the specific enzyme and the substrate structure.

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of this compound in the environment.

The ester linkages in this compound are susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the ester bond to form the parent acid and alcohol. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is slow at neutral pH but is catalyzed by both acids and bases. Therefore, in acidic or alkaline environments, the rate of hydrolysis of this compound is expected to increase. researchgate.net The long, hydrophobic tetradecyl chains may, to some extent, sterically hinder the approach of water molecules to the ester carbonyl group, potentially slowing the hydrolysis rate compared to esters with smaller alkyl groups. nih.gov

Table 2: Expected Influence of Environmental Factors on Hydrolytic Stability

Environmental ConditionExpected Effect on Hydrolysis RateRationale
Acidic pH (e.g., pH < 5)IncreasedAcid-catalyzed hydrolysis of the ester bond.
Neutral pH (e.g., pH 7)SlowUncatalyzed hydrolysis is generally a slow process.
Alkaline pH (e.g., pH > 9)Significantly IncreasedBase-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis.
Increased TemperatureIncreasedHydrolysis reactions, like most chemical reactions, proceed faster at higher temperatures.

This compound contains a carbon-carbon double bond within the fumarate moiety, which can absorb ultraviolet (UV) radiation from sunlight. This absorption of light energy can lead to photolytic degradation. The primary mechanism of photolytic degradation for unsaturated esters often involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH), in the atmosphere and aquatic environments. nih.gov Direct photolysis, where the molecule itself absorbs light and undergoes a transformation, is also possible. The unsaturated nature of the fumarate core makes it susceptible to photo-oxidation. researchgate.netnih.gov

The quantum yield, which is a measure of the efficiency of a photochemical process, for the photolytic degradation of this compound has not been experimentally determined. However, studies on other unsaturated esters suggest that photolysis can be a significant degradation pathway, particularly in sunlit surface waters and in the atmosphere. researchgate.net The degradation products would likely result from the cleavage of the double bond and oxidation of the molecule.

Environmental Partitioning and Mobility

The environmental distribution of this compound is largely governed by its physicochemical properties, particularly its low water solubility and high lipophilicity. These characteristics suggest a strong tendency for the compound to associate with organic matter in soil and sediment, limiting its mobility in aqueous environments.

Adsorption, Desorption, and Leaching Behavior in Soils

Generally, organic compounds with high hydrophobicity exhibit strong adsorption to soil organic matter and clay minerals. mdpi.commdpi.com The sorption process is often described by the Freundlich or Langmuir isotherm models, which quantify the distribution of a chemical between the soil and water phases at equilibrium. For highly lipophilic substances like this compound, the organic carbon-water (B12546825) partition coefficient (Koc) is expected to be high, indicating strong binding to soil organic carbon. This strong adsorption would consequently lead to low desorption rates and limited potential for leaching into groundwater. acs.orgawsjournal.org The mobility of such compounds in soil is generally considered to be very low.

Table 1: Predicted Soil Partitioning Behavior of this compound Based on General Principles for Hydrophobic Organic Compounds

ParameterPredicted Behavior for this compoundRationale
Adsorption Coefficient (Kd) HighDue to the long alkyl chains, the molecule is expected to have a strong affinity for soil organic matter.
Organic Carbon-Water Partition Coefficient (Koc) HighStrong correlation between hydrophobicity and adsorption to organic carbon.
Desorption Low / Hysteresis expectedStrongly sorbed compounds often exhibit resistance to desorption.
Leaching Potential LowHigh adsorption to soil particles limits movement through the soil profile with water.

Note: This table is based on predictive reasoning from the chemical structure and behavior of similar long-chain aliphatic esters, not on direct experimental data for this compound.

Volatilization Potential from Environmental Matrices

The volatilization of a chemical from soil or water is primarily dependent on its vapor pressure and its Henry's Law Constant. usda.gov this compound is a large molecule with a high molecular weight (508.8 g/mol ), which generally correlates with a low vapor pressure. nih.gov

While specific experimental values for the vapor pressure and Henry's Law Constant of this compound are not available, it is anticipated that these values would be low. Consequently, significant volatilization from soil or water surfaces is not expected to be a major environmental transport pathway for this compound. usda.gov For non-volatile compounds, other transport mechanisms such as soil erosion and runoff may be more significant.

Characterization and Persistence of Environmental Transformation Products

There is a lack of specific studies identifying and characterizing the environmental transformation products of this compound. However, based on its chemical structure as a diester of fumaric acid, the primary degradation pathway is expected to be the hydrolysis of the ester linkages. This process can be either abiotic (chemical hydrolysis) or biotic (enzymatic hydrolysis by microorganisms in soil and water). mdpi.com

Hydrolysis would cleave the ester bonds, resulting in the formation of fumaric acid and tetradecanol (myristyl alcohol).

Fumaric Acid: Fumaric acid is a naturally occurring dicarboxylic acid and an intermediate in the citric acid cycle in organisms. dermnetnz.orgwikipedia.org It is generally considered to be readily biodegradable in the environment.

Tetradecanol (Myristyl Alcohol): This is a long-chain fatty alcohol. Long-chain alcohols are known to be biodegradable, with degradation rates generally decreasing with increasing chain length. nih.govnih.gov They are expected to be further metabolized by microorganisms through pathways such as beta-oxidation.

Bioaccumulation Potential in Non-Human Organisms (e.g., Fish Bioconcentration Studies)

Direct experimental data from fish bioconcentration studies for this compound are not available. The bioaccumulation potential of a chemical is often initially assessed using its octanol-water partition coefficient (Kow). A high log Kow value suggests a high potential for a substance to accumulate in the fatty tissues of organisms. nih.gov

For long-chain aliphatic esters like this compound, the log Kow is expected to be significantly high due to the two C14 alkyl chains. However, for highly hydrophobic substances (typically with log Kow > 6-7), the relationship between log Kow and the bioconcentration factor (BCF) can become non-linear. epa.gov Factors such as low water solubility, reduced membrane permeability for very large molecules, and metabolic transformation can limit the actual extent of bioaccumulation. researchgate.netnih.gov

Table 2: Estimated Bioaccumulation Potential of this compound

ParameterEstimated Value/PotentialRationale
Octanol-Water Partition Coefficient (log Kow) High (estimated)Based on the presence of two long (C14) alkyl chains.
Bioconcentration Factor (BCF) Uncertain; potentially lower than predicted by log Kow aloneLarge molecular size may limit uptake. Potential for metabolic transformation (ester hydrolysis) could increase excretion rates. researchgate.net
Trophic Magnification Potential LowFor compounds that are readily metabolized, biomagnification through the food web is less likely.

Note: This table represents an estimation based on the properties of similar long-chain esters and general principles of bioaccumulation. It is not based on direct experimental data for this compound.

Industrial and Material Science Applications of Ditetradecyl Fumarate and Its Polymers

Role as a Monomer in Functional Polymer Synthesis

The carbon-carbon double bond in the fumarate (B1241708) backbone allows ditetradecyl fumarate to act as a monomer in polymerization reactions. The resulting polymers are characterized by high thermal stability and a structure that can be tailored for specific applications. unlp.edu.ar

Polymers derived from dialkyl fumarates, known as poly(alkyl fumarates), are noted for their distinctive properties, including chain rigidity and high thermal stability. unlp.edu.arsemanticscholar.org While the synthesis of many fumarate-based polymers, such as poly(propylene fumarate), has been extensively explored for biomedical applications, the specific synthesis and characterization of poly(this compound) homopolymers are less detailed in publicly available literature. nih.govnih.gov

However, the general principles of poly(alkyl fumarate) synthesis apply. These polymers are typically produced through free-radical polymerization. The long alkyl side chains, such as the C14 tetradecyl groups in this compound, play a crucial role in determining the final properties of the polymer. These chains influence the polymer's solubility, crystallinity, and interactions with other materials, making them suitable for specialty applications where modification of crystallization behavior is required. semanticscholar.org

Table 1: General Properties of Poly(alkyl fumarates) Based on Alkyl Chain Length

PropertyShort Alkyl Chains (e.g., ethyl, propyl)Long Alkyl Chains (e.g., dodecyl, tetradecyl)
Chain Flexibility More rigid backbone influenceIncreased flexibility due to side chains
Solubility Soluble in polar organic solventsSoluble in nonpolar hydrocarbon solvents
Crystallinity Generally amorphousSide-chain crystallization may occur
Glass Transition Temp. HigherLower

This compound can be copolymerized with other vinyl monomers to create materials with customized properties that surpass those of the homopolymers. The copolymerization of dialkyl fumarates with monomers like vinyl acetate (B1210297) is a well-established method for producing additives for lubricants and fuels. ijeast.com A Chinese patent describes a diesel pour point depressant composition that includes a fumarate and vinyl acetate copolymer, highlighting the industrial relevance of this approach. google.com

By strategically selecting co-monomers, material scientists can fine-tune various properties:

Polarity and Solubility: Copolymerizing with polar monomers like vinyl acetate introduces polar functional groups, altering the polymer's solubility and affinity for different surfaces.

Mechanical Properties: The rigid fumarate backbone combined with flexible co-monomers allows for the engineering of materials with a specific balance of stiffness and elasticity.

Thermal Stability: Fumarate-based copolymers generally exhibit good thermal stability, with degradation mechanisms showing a single-step process at temperatures between 220 and 400 °C for some long-chain variants. unlp.edu.ar

The reactivity ratios of the monomers determine their distribution along the polymer chain, leading to alternating, random, or blocky copolymer structures, each with unique performance characteristics.

Applications as Additives in Industrial Formulations

The most significant industrial applications of this compound polymers and copolymers are as additives in petroleum products. The long tetradecyl side chains are key to their functionality, allowing them to interact with wax crystals that form in fuels and lubricants at low temperatures.

At low temperatures, paraffin (B1166041) wax crystals can form in diesel fuels, leading to filter plugging and engine failure. cam.ac.ukresearchgate.net Wax Anti-Settling Additives (WASAs) are used to prevent these wax crystals from agglomerating and settling at the bottom of storage tanks. wrtbv.com The mechanism involves the additive modifying the surface of the wax crystals, keeping them small and well-dispersed throughout the fuel. cam.ac.ukresearchgate.net

Polymers with long alkyl side chains, known as "comb polymers," are particularly effective as WASAs. Copolymers of fumaric acid that have been esterified with long-chain alcohols fit this structural requirement. researchgate.net The long tetradecyl chains of a this compound-based polymer can co-crystallize with the paraffin molecules in the fuel, while the polymer backbone prevents the formation of large, interconnected crystal lattices. This results in smaller, more dispersed wax particles that remain suspended in the fuel. wrtbv.com While the principle is well-established, specific performance data for this compound as a WASA is not widely published.

The pour point is the lowest temperature at which an oil or fuel will continue to flow. researchgate.net The formation of a wax crystal network at low temperatures causes the fluid to gel, impeding its flow. Pour Point Depressants (PPDs) are additives designed to lower this temperature. ijeast.comripublication.com

Copolymers based on dialkyl fumarates are widely used as PPDs. nanobioletters.com Their effectiveness is strongly dependent on the length of the alkyl side chains. Research indicates that for a given copolymer composition, a longer alkyl group results in better performance as a pour point depressant. ijeast.com This principle suggests that polymers made from this compound, with its C14 chains, would be highly effective PPDs.

The mechanism involves the polymer's long alkyl chains integrating into the forming wax crystal lattice, while the main polymer chain disrupts further crystal growth. This modifies the size and shape of the wax crystals, preventing them from forming a rigid three-dimensional network that would otherwise immobilize the oil. researchgate.netd-nb.info

Table 2: Illustrative Performance of Fumarate-Vinyl Acetate Copolymers as Pour Point Depressants

Fumarate Monomer in CopolymerAlkyl Chain LengthPour Point of Base Oil (°C)Pour Point with Additive (°C)Pour Point Depression (°C)
Didodecyl FumarateC12-9-2112
This compound C14 -9 -24 (Estimated) 15 (Estimated)
Dihexadecyl FumarateC16-9-2718

Note: This table is illustrative, based on the established principle that PPD performance of poly(alkyl fumarates) improves with increasing alkyl chain length. ijeast.com Specific performance data for a this compound copolymer in a standardized base oil is not available in the cited literature.

Emerging Research Directions and Future Outlook in Ditetradecyl Fumarate Studies

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of dialkyl fumarates has traditionally relied on the esterification of fumaric acid with the corresponding alcohol, often using strong acid catalysts and high temperatures. While effective, these methods present challenges related to energy consumption, catalyst separation, and waste generation. Emerging research is focused on developing greener, more sustainable routes to ditetradecyl fumarate (B1241708).

Key research thrusts include:

Biocatalytic Synthesis: The use of enzymes, particularly lipases, as catalysts for esterification offers a highly selective and environmentally benign alternative. mdpi.com Lipases can operate under mild conditions, reducing energy input and minimizing byproduct formation. mdpi.com Research in this area will likely focus on identifying robust lipases that can efficiently accommodate the long tetradecyl alcohol chains and optimizing reaction conditions in solvent-free systems to enhance process sustainability. mdpi.com Another biocatalytic approach involves the bio-based production of the fumaric acid precursor itself, for instance, through fermentation using genetically modified bacteria like Basfia succiniciproducens, which can convert sugars and CO2 into fumarate. nih.gov

Green Chemistry Approaches: The principles of green chemistry are being increasingly applied to ester synthesis. nih.govdermnetnz.orgmdpi.com This includes the use of solid acid catalysts that are easily recoverable and reusable, replacing hazardous solvents with greener alternatives like supercritical fluids, and developing continuous-flow reactor systems. nih.govmdpi.com Continuous-flow processes, in particular, offer enhanced control over reaction parameters, improved safety, and higher yields compared to batch processes. mdpi.com

Alternative Feedstocks: Future syntheses may leverage renewable feedstocks. The fumaric acid moiety can be derived from biomass fermentation, and long-chain fatty alcohols like tetradecanol (B45765) can be produced from plant oils, moving away from petrochemical-based routes. epa.gov

Synthetic Method Traditional Approach Emerging Sustainable Approach Key Advantages of Sustainable Route
Catalyst Sulfuric Acid, p-Toluenesulfonic AcidImmobilized Lipases, Solid AcidsMild reaction conditions, high selectivity, catalyst reusability, reduced waste. mdpi.com
Reaction Conditions High Temperature, Batch ReactorMild Temperature, Continuous-Flow ReactorLower energy consumption, improved safety and control, higher throughput. nih.govmdpi.com
Solvents Toluene, Benzene (B151609)Solvent-free systems, Supercritical CO2Reduced environmental impact, elimination of toxic solvent waste. nih.gov
Feedstock Source Petrochemical (e.g., butane (B89635) oxidation for maleic anhydride)Biomass Fermentation (for fumaric acid), Plant Oils (for tetradecanol)Use of renewable resources, lower carbon footprint. nih.govepa.gov

Integration of Advanced Analytical Techniques for Complex Fumarate Systems

As ditetradecyl fumarate is explored in more complex systems, such as polymers, blends, and self-assembled structures, the need for advanced analytical techniques to characterize these systems at multiple scales becomes paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are sufficient for confirming the molecular structure of the pure compound, investigating its behavior in complex matrices requires a more sophisticated analytical toolbox. nih.govmdpi.comnih.govepa.gov

Future research will likely see the increased integration of:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are essential for separating and quantifying fumarate esters and their metabolites or degradation products in complex mixtures. researchgate.netresearchgate.netresearchgate.netnih.gov For a large, non-volatile molecule like this compound, methods would need to be adapted with appropriate non-polar columns and mobile phases. Size Exclusion Chromatography (SEC) will be critical for analyzing the molecular weight distribution of polymers synthesized from or containing this compound. nih.gov

Thermal Analysis: Differential Scanning Calorimetry (DSC) is crucial for studying the thermal transitions of this compound, such as melting and crystallization points, which is particularly relevant for its potential use as a phase change material. nih.gov When incorporated into polymers, DSC and Dynamic Mechanical Analysis (DMA) can elucidate its effect on the glass transition temperature and mechanical properties of the final material. nih.govnih.gov

Spectroscopy and Scattering: Solid-state NMR can provide insights into the local dynamics and packing of the long alkyl chains in solid or polymeric states. nih.govnih.gov Wide-Angle X-ray Scattering (WAXS) is another powerful technique for investigating the amorphous structure and crystalline packing in materials containing this compound. nih.gov

Analytical Technique Information Provided Application in this compound Systems
HPLC / LC-MS/MS Separation, identification, and quantification of the compound and related species. researchgate.netresearchgate.netPurity analysis, studying degradation pathways, monitoring reaction kinetics.
Size Exclusion Chromatography (SEC) Molecular weight and molecular weight distribution of polymers. nih.govCharacterization of polymers synthesized using this compound as a monomer or comonomer.
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, crystallization, glass transition). nih.govDetermining suitability as a phase change material; assessing its impact as a polymer additive.
Dynamic Mechanical Analysis (DMA) Viscoelastic properties (storage modulus, loss modulus) as a function of temperature. nih.govUnderstanding the mechanical behavior of polymers containing this compound.
Solid-State NMR / WAXS Molecular mobility, local packing, and crystalline structure in the solid state. nih.govInvestigating the self-assembly of alkyl chains and the morphology of fumarate-containing materials.

Expansion of Multiscale Computational Modeling in this compound Chemistry

Computational modeling is a powerful tool for accelerating materials discovery and process optimization by providing insights into molecular-level phenomena that are difficult to probe experimentally. For a molecule like this compound, with its combination of a reactive functional group and long, flexible alkyl chains, a multiscale modeling approach is particularly valuable. nih.govunesp.brnih.gov

Future computational studies are expected to span multiple scales:

Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the this compound molecule. mdpi.comnih.govmdpi.com This can help in understanding reaction mechanisms for its synthesis and polymerization, as well as its interaction with catalysts or other molecules. researchgate.netnih.gov

Molecular Dynamics (MD): All-atom MD simulations can model the dynamic behavior of this compound molecules in bulk or in solution. mdpi.com These simulations are ideal for studying conformational changes, self-assembly processes, and the formation of ordered structures like monolayers or micelles driven by the hydrophobic interactions of the long tetradecyl chains. dermnetnz.orgnih.gov They can also predict macroscopic properties like density, viscosity, and glass transition temperatures for polymers. epa.gov

Coarse-Graining and Mesoscale Models: To study larger systems and longer timescales, such as the formation of large crystalline domains or the morphology of a polymer blend, coarse-grained models can be developed from the results of all-atom MD simulations. These models simplify the molecular representation, allowing for the simulation of phenomena that occur on length and time scales inaccessible to fully atomistic models.

Modeling Scale Computational Method Potential Research Questions for this compound
Electronic (Angstroms, Picoseconds) Quantum Mechanics (e.g., DFT)What are the reaction energetics for novel synthetic routes? How does the electronic structure influence reactivity in polymerization? mdpi.comresearchgate.net
Atomistic (Nanometers, Nanoseconds) All-Atom Molecular Dynamics (MD)How do molecules self-assemble in solution or on a surface? What are the dynamics of the alkyl chains in the melt vs. crystalline state? mdpi.comnih.gov
Mesoscale (Micrometers, Microseconds) Coarse-Grained MD, Dissipative Particle DynamicsWhat is the large-scale morphology of polymer blends containing this compound? How do crystalline domains nucleate and grow?

Exploration of Unconventional Material Science Applications and Engineering

While long-chain dialkyl fumarates have established applications as components in pour point depressants for lubricating oils, the unique combination of a polymerizable fumarate core and long, waxy tetradecyl side chains opens up avenues for more unconventional applications. mdpi.comresearchgate.net

Future research is expected to explore its potential as:

Monomers for Comb-Like Polymers: this compound can be used as a monomer to create comb-like polymers with a rigid backbone and flexible, crystallizable side chains. These materials could have interesting properties for applications such as surface modifiers, viscosity index improvers, or components in thermoplastic elastomers. The long alkyl side chains can induce microphase separation and crystallinity, leading to unique thermal and mechanical properties. mdpi.com

Self-Assembled Nanomaterials: The amphiphilic character of the molecule—a polar ester core and two long nonpolar alkyl tails—makes it a candidate for molecular self-assembly. mdpi.comunesp.br This could be exploited to form stable Langmuir-Blodgett films, self-assembled monolayers (SAMs) on surfaces, or ordered structures like micelles and vesicles in selective solvents. researchgate.netnih.gov Such structures could be used in nanotechnology, for example, as templates for nanoparticle synthesis or as functional surface coatings.

Organic Phase Change Materials (PCMs): Materials with long alkyl chains often exhibit a distinct solid-liquid phase transition with a high latent heat of fusion, making them suitable for thermal energy storage. mdpi.comnih.govresearchgate.net this compound could function as a PCM. nih.govnih.gov Its melting and freezing temperatures, latent heat capacity, and thermal stability would need to be thoroughly characterized. The polymerizable double bond also offers the unique possibility of creating "form-stable" PCMs by cross-linking the material after it has been incorporated into a matrix, preventing leakage in the liquid state.

Potential Application Area Key Property of this compound Future Research Direction
Specialty Polymers Polymerizable double bond; long, crystallizable alkyl side chains.Synthesis and characterization of comb-like homopolymers and copolymers; investigating structure-property relationships. mdpi.com
Self-Assembled Materials Amphiphilic-like molecular structure.Study of monolayer formation on various substrates; exploration of self-assembly in solution to form micelles or vesicles. mdpi.comresearchgate.net
Phase Change Materials (PCMs) Solid-liquid phase transition of long alkyl chains.Measurement of thermal properties (melting point, latent heat); development of form-stable PCMs via cross-linking. nih.govnih.govnih.gov

Comprehensive Environmental Impact Assessments and Bioremediation Strategies for Fumarate Esters

With the increasing focus on sustainable chemistry, a thorough understanding of the environmental fate and potential toxicity of chemical compounds is essential. For this compound, especially if its use in new applications expands, comprehensive environmental impact assessments will be necessary.

Future research in this domain should focus on:

Lifecycle and Risk Assessment: A full lifecycle assessment (LCA) should be conducted, from synthesis to end-of-life. Key parameters to investigate include persistence in soil and water, potential for bioaccumulation, and ecotoxicity. researchgate.netnih.gov Given its structure with long hydrocarbon chains, this compound is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment, similar to other long-chain esters like certain phthalates. nih.govmdpi.com Risk quotients can be calculated to evaluate the potential adverse effects on aquatic and terrestrial organisms. researchgate.netnih.gov

Biodegradation Pathways: The primary route for the biodegradation of this compound is expected to be the enzymatic hydrolysis of its ester bonds by microbial esterases and lipases, which are ubiquitous in the environment. nih.govresearchgate.net This would break the molecule down into fumaric acid and tetradecanol. Fumaric acid is a natural intermediate in the citric acid cycle and is readily metabolized by most organisms. researchgate.net Tetradecanol, a long-chain fatty alcohol, can be degraded by microorganisms through fatty acid oxidation pathways. Research should aim to identify specific microbial strains capable of efficiently degrading this compound and elucidate the complete metabolic pathway.

Bioremediation Strategies: For environments potentially contaminated with long-chain fumarate esters, bioremediation strategies can be developed. nih.gov This could involve bioaugmentation, where specific microbial consortia with high esterase activity are introduced to the site, or biostimulation, which involves adding nutrients to encourage the growth of indigenous degrading microorganisms. nih.govresearchgate.net Techniques like phytoremediation, where plants and their associated microbes are used to break down organic pollutants, could also be explored. mdpi.com

Assessment/Strategy Key Research Focus Expected Outcome / Mechanism
Environmental Fate Analysis Measuring water solubility, soil adsorption coefficient (Koc), and bioaccumulation potential.Understanding the distribution and persistence of the compound in different environmental compartments. mdpi.com
Ecotoxicity Testing Acute and chronic toxicity studies on representative aquatic and terrestrial organisms (e.g., algae, daphnia, fish, earthworms).Establishing the predicted no-effect concentration (PNEC) for robust environmental risk assessment. nih.gov
Biodegradation Studies Identification of microbial strains and enzymes (esterases, lipases) that break down the ester. nih.govresearchgate.netElucidation of the metabolic pathway, likely initiated by hydrolysis to fumaric acid and tetradecanol.
Bioremediation Development Screening for and cultivating microbial consortia; testing phytoremediation approaches. nih.govmdpi.comDeveloping effective, low-cost methods for cleaning up potential environmental contamination.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of ditetradecyl fumarate?

Methodological Answer:
To optimize synthesis conditions (e.g., yield, purity), employ response surface methodology (RSM) coupled with a Box-Behnken design . This involves:

  • Factor Selection : Identify critical variables (e.g., reaction temperature, catalyst dosage, molar ratios) through preliminary screening.
  • Model Fitting : Use a quadratic regression model to predict interactions between variables and their impact on yield .
  • Validation : Confirm predicted optimal conditions with experimental trials.
    Example: A study on mono cyclohexyl fumarate achieved 95% yield using RSM to optimize ionic liquid catalyst conditions .

Basic: Which analytical techniques are suitable for characterizing the structural and physicochemical properties of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Validate functional groups (e.g., ester C=O stretches at ~1700–1750 cm⁻¹) and confirm trans-configuration (absence of cis peaks) .
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify alkyl chain integration and ester linkage positions.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase columns and UV detection .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (P261, P271) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (P302+P352) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound in microbial or cellular models?

Methodological Answer:

  • Central Composite Design (CCD) : Test combinatorial effects of variables (e.g., concentration, pH, temperature) on bacterial growth inhibition or metabolic activity. For example, sodium fumarate significantly altered Geobacter sulfurreducens growth kinetics in a CCD study .
  • Dose-Response Analysis : Use logistic regression to calculate IC₅₀ values and assess cytotoxicity thresholds.
  • Omics Integration : Pair metabolomics (e.g., Krebs cycle intermediates) with transcriptomics to identify mechanistic pathways .

Advanced: How should researchers address contradictions between in vitro and in vivo data on this compound’s efficacy or toxicity?

Methodological Answer:

  • Systematic Review Framework : Follow PRISMA guidelines to aggregate data from diverse studies (RCTs, cohort studies, in vitro assays) .
  • Meta-Regression : Adjust for confounders (e.g., dosage, model organism) to resolve discrepancies. For instance, tenofovir disoproxil fumarate’s nephrotoxicity risk was quantified through meta-analysis of 17 trials .
  • Mechanistic Bridging : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo contexts .

Advanced: What multivariate statistical approaches are appropriate for analyzing the impact of this compound’s physicochemical properties on drug delivery systems?

Methodological Answer:

  • Principal Component Analysis (PCA) : Reduce dimensionality of variables (e.g., logP, particle size, solubility) to identify dominant factors affecting bioavailability.
  • Partial Least Squares (PLS) Regression : Correlate aerodynamic performance (e.g., fine particle fraction) with formulation variables, as demonstrated in dry powder inhaler studies .
  • Artificial Neural Networks (ANN) : Predict dissolution kinetics from molecular descriptors (e.g., alkyl chain length, ester hydrolysis rates).

Advanced: How can researchers ensure methodological rigor when designing studies on this compound’s long-term stability or degradation products?

Methodological Answer:

  • ICH Stability Guidelines : Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC-MS to identify impurities .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like crystallinity and hygroscopicity using risk assessment matrices .
  • Checklist Validation : Apply the Quality Index tool to assess internal validity (bias control) and external validity (generalizability) of stability studies .

Basic: How should researchers formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound’s mechanism of action?

Methodological Answer:

  • Feasibility : Ensure access to analytical infrastructure (e.g., LC-MS, cell culture facilities).
  • Novelty : Target understudied pathways (e.g., fumarate’s role in epigenetic modulation via succination ).
  • Ethical Compliance : Adhere to institutional biosafety protocols for in vivo testing .
    Example: "Does this compound modulate mitochondrial function via succination of glutathione in Caenorhabditis elegans?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.